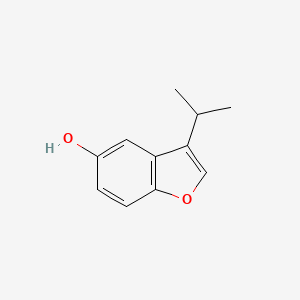
D-FRUCTOSE 1-PHOSPHATE SODIUM SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose 1-phosphate sodium salt is a chemical compound with the molecular formula C6H11O9PNa2. It is an important intermediate in the metabolism of fructose and plays a crucial role in various biochemical pathways. This compound is often used in biochemical and molecular biology experiments as a substrate and nutrient source.
准备方法
Synthetic Routes and Reaction Conditions: The sodium salt of D-fructose 1-phosphate is typically synthesized by reacting D-fructose with phosphoric acid. The process involves dissolving D-fructose in water and then adding an appropriate amount of phosphoric acid to generate D-fructose 1-phosphate. The resulting product is then crystallized or precipitated to obtain D-fructose 1-phosphate sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced as an amorphous powder and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions: D-Fructose 1-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield other sugar phosphates.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include other sugar phosphates and derivatives that are useful in biochemical research and industrial applications .
科学研究应用
D-Fructose 1-phosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of various enzymes.
Biology: The compound is involved in the study of metabolic pathways, particularly those related to fructose metabolism.
作用机制
D-Fructose 1-phosphate sodium salt exerts its effects by participating in the metabolic pathways of fructose. It is primarily metabolized in the liver, where it is converted to fructose 1,6-bisphosphate by the enzyme fructokinase. This conversion is a key step in the glycolytic pathway, leading to the production of energy in the form of ATP. The compound also influences other metabolic processes, including the synthesis and breakdown of glycogen .
相似化合物的比较
- D-Fructose 6-phosphate disodium salt
- D-Fructose 1,6-bisphosphate trisodium salt
- D-Xylulose 5-phosphate lithium salt
Comparison: D-Fructose 1-phosphate sodium salt is unique in its specific role in the metabolism of fructose. While other similar compounds like D-Fructose 6-phosphate and D-Fructose 1,6-bisphosphate are also involved in metabolic pathways, this compound is particularly important in the initial steps of fructose metabolism. Its unique structure and reactivity make it a valuable compound in biochemical research and industrial applications .
属性
CAS 编号 |
103213-46-3 |
|---|---|
分子式 |
C6H12NaO9P |
分子量 |
282.12 g/mol |
IUPAC 名称 |
sodium;[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+1/p-1/t3-,4-,5+,6?;/m1./s1 |
InChI 键 |
QZAYWIYBPHVPDE-WYVTXLGVSA-M |
SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O.[Na].[Na] |
手性 SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+] |
规范 SMILES |
C(C1C(C(C(O1)(COP(=O)(O)[O-])O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



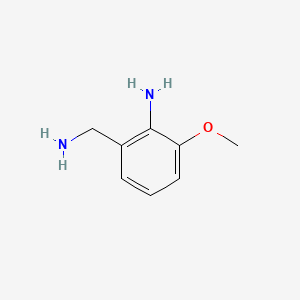
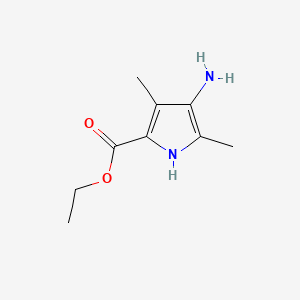
![3,5-Bis[4-chloro-6-[5-hydroxy-6-(4-methoxy-2-sulfophenylazo)-7-sulfo-2-naphthylamino]-1,3,5-triazin-2-ylamino]-2,4,6-trimethylbenzenesulfonic acid pentasodium salt](/img/structure/B561103.png)
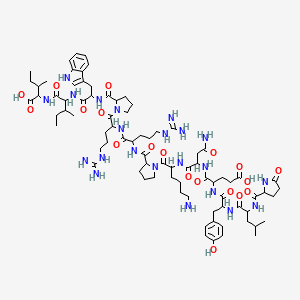
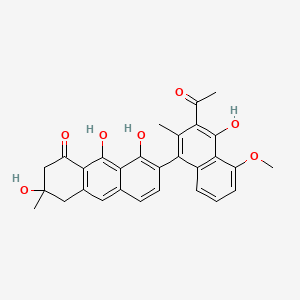
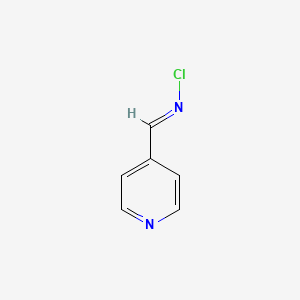
![6-Nitro-1H-benzo[d]imidazol-4-amine](/img/structure/B561110.png)
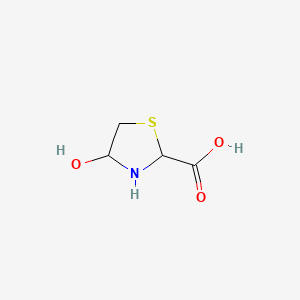
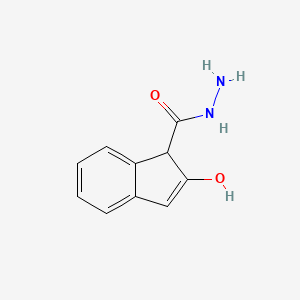
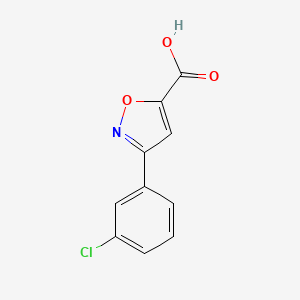
![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)

